Native Elution Efficiency vs Non-Cleavable Biotin
When capturing a model cell surface protein (carbonic anhydrase XII) from lysates using streptavidin‑agarose, Biotin‑SS‑Sulfo‑NHS enabled elution with 50 mM dithiothreitol (DTT) for 30 min at 25 °C, recovering 85 ± 5% of the bound protein. In contrast, the non‑cleavable analog Sulfo‑NHS‑Biotin required boiling in 2× SDS‑PAGE loading buffer (95 °C, 10 min) and yielded only 60 ± 8% recovery, with complete loss of native protein complex integrity [1].
| Evidence Dimension | Protein recovery after elution from streptavidin beads |
|---|---|
| Target Compound Data | 85% ± 5% |
| Comparator Or Baseline | Sulfo‑NHS‑Biotin: 60% ± 8% under denaturing elution (boiling SDS) |
| Quantified Difference | 25% absolute increase in recovery; native vs. denatured eluate |
| Conditions | Human HEK293 cell lysate; carbonic anhydrase XII capture; 50 mM DTT, 30 min, 25 °C for target; 2× SDS, 95 °C, 10 min for comparator; streptavidin‑agarose beads |
Why This Matters
Higher recovery under non‑denaturing conditions preserves protein‑protein interactions for complexome analysis and avoids the need for boiling, which degrades many enzymes and antibodies.
- [1] Scheurer, S. B., et al. (2005). Proteomics, 5(4), 929‑937. DOI: 10.1002/pmic.200401110 View Source
